molecular formula C4H8N2S B1596692 N-cyclopropylthiourea CAS No. 56541-14-1

N-cyclopropylthiourea

Cat. No. B1596692
CAS RN: 56541-14-1
M. Wt: 116.19 g/mol
InChI Key: HRRQVVNZENCVRA-UHFFFAOYSA-N
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Description

N-cyclopropylthiourea is a synthetic organic compound with the molecular formula C4H8N2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-cyclopropylthiourea is represented by the InChI code: 1S/C4H8N2S/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) .


Physical And Chemical Properties Analysis

N-cyclopropylthiourea is a powder with a melting point of 139-143 degrees Celsius . It has a molecular weight of 116.19 .

Scientific Research Applications

Synthesis of Heterocycles

N-cyclopropylthiourea: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different electrophiles and nucleophiles allows for the construction of complex molecular architectures, which are fundamental in the development of pharmaceuticals and agrochemicals .

Biological Activities

Thiourea derivatives, including N-cyclopropylthiourea , exhibit a wide range of biological activities. They have been studied for their potential antitumor, antibacterial, antifungal, and antimalarial properties. This makes them valuable candidates for drug discovery and development .

Coordination Chemistry

Due to the presence of sulfur and nitrogen atoms, N-cyclopropylthiourea can act as a ligand in coordination complexes. These complexes have significant applications in catalysis, material science, and the study of metalloenzymes .

Organocatalysis

N-cyclopropylthiourea: derivatives are known to function as organocatalysts. They facilitate a variety of chemical reactions, including Michael additions and aldol condensations, which are pivotal in organic synthesis .

Molecular Recognition

In the field of molecular recognition, N-cyclopropylthiourea plays a role in the design of sensors and receptors. Its ability to form hydrogen bonds and interact with various substrates is exploited in the detection of ions and molecules .

Materials Science

The compound’s utility extends to materials science, where it is involved in the creation of polymers, adhesives, and flame retardants. Its incorporation into materials can enhance their stability and performance .

Agriculture

N-cyclopropylthiourea: derivatives have shown promise in agriculture as herbicides and pesticides. Their mode of action often involves the inhibition of essential enzymes in pests and weeds, providing an effective means of crop protection .

Pharmaceutical Formulations

In pharmaceutical formulations, N-cyclopropylthiourea can be used to improve the properties of active pharmaceutical ingredients. It may enhance solubility, stability, or bioavailability, thus optimizing drug efficacy .

properties

IUPAC Name

cyclopropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQVVNZENCVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368935
Record name N-cyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylthiourea

CAS RN

56541-14-1
Record name N-cyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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